molecular formula C15H12Cl2N4O2 B3036055 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-38-9

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B3036055
CAS No.: 338961-38-9
M. Wt: 351.2 g/mol
InChI Key: PTFWUZLYAXAKEP-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is a substituted tetrazole featuring dichloro and methoxy groups on its aryl rings. Tetrazoles are nitrogen-rich heterocycles widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capacity. This compound’s structural uniqueness arises from the electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O2/c1-22-10-5-3-9(4-6-10)15-18-19-20-21(15)13-8-14(23-2)12(17)7-11(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWUZLYAXAKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the methoxyphenyl intermediates, followed by the introduction of the chlorine atoms and the formation of the tetraazole ring. Common reagents used in these reactions include methoxybenzene derivatives, chlorinating agents, and azide sources. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s closest analogs include:

1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole

5-(4-Methoxyphenyl)-1H-tetrazole

1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-(3,4-dichlorophenyl)-1H-tetrazole

1-(4-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole

Table 1: Key Physicochemical Comparisons

Compound Substituents (1- and 5-positions) Melting Point (°C) Yield (%) Notable Properties
Target Compound 2,4-dichloro-5-methoxyphenyl; 4-methoxyphenyl Not reported Not reported Enhanced lipophilicity (Cl, OCH₃)
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4-Cl-phenyl; methyl 145–147 85 High thermal stability
5-(4-Methoxyphenyl)-1H-tetrazole H; 4-OCH₃-phenyl 162–164 78 Moderate solubility in polar solvents
1-[2,4-dichloro-5-isopropoxyphenyl]-5-(3,4-dichlorophenyl)-1H-tetrazole 2,4-Cl₂-5-OCH(CH₃)₂; 3,4-Cl₂-phenyl 189–191 (calc.) 74 High halogen content, potential bioactivity

Key Observations :

  • Halogen Substitution : Chlorine atoms (as in the target compound and ) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Methoxy Groups : The 4-methoxyphenyl group (common in the target compound and ) improves solubility in organic solvents and may modulate electronic effects in binding interactions.
  • Synthetic Yields : While the target compound’s yield is unreported, similar derivatives synthesized via cycloaddition or nucleophilic substitution typically achieve 70–85% yields .
Structural and Crystallographic Comparisons

Evidence from isostructural compounds (e.g., ) reveals that halogen and methoxy substituents influence molecular conformation and crystal packing:

  • Planarity : The target compound’s dichlorophenyl group likely introduces steric hindrance, reducing planarity compared to purely methoxy-substituted analogs (e.g., ).
  • Crystal Symmetry: Halogenated tetrazoles (e.g., ) often adopt triclinic or monoclinic systems with P 1̄ symmetry, similar to the isostructural compounds in .

Table 2: Reaction Conditions for Analogous Compounds

Compound Key Reagents Temperature (°C) Time (h) Catalyst
5-(4-Methoxyphenyl)-1H-tetrazole 4-Methoxybenzonitrile, NaN₃ 50 5 AlCl₃/γ-Al₂O₃
1-(1,2-Dichlorovinyl)-5-phenyltetrazole 5-Phenyltetrazole, trichloroethylene 40 1.5 KOH

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological effects. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is C18H16Cl2N4O2C_{18}H_{16}Cl_2N_4O_2, with a molecular weight of 385.25 g/mol. The compound features two methoxy groups and dichloro substitutions that may influence its biological activity.

Research indicates that tetraazole derivatives can exhibit a range of biological activities through various mechanisms:

  • Antimicrobial Activity : Some studies have shown that tetraazole compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Tetraazole derivatives have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation.
  • Anticancer Potential : Certain tetraazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various tetraazole derivatives found that 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

CompoundMIC (µg/mL)Target Organism
Tetraazole Derivative32Staphylococcus aureus
Tetraazole Derivative64Escherichia coli

Anti-inflammatory Effects

In vitro studies showed that the compound inhibited the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The concentration required to achieve a significant reduction in NO production was approximately 50 µM.

Anticancer Activity

A case study involving human cancer cell lines demonstrated that the compound induced apoptosis in A549 lung cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at a concentration of 10 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

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